

Nicodicode: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nicodicode

Cat. No.: B13410239

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This guide provides an in-depth technical overview of **Nicodicode**, focusing on its chemical identity, and intended for researchers, scientists, and professionals in drug development.

Core Chemical Data

Nicodicode is an opioid derivative that has been explored for its antitussive and analgesic properties. A clear understanding of its chemical and physical properties is fundamental for research and development activities.

Chemical Identifiers and Properties

The following table summarizes the key chemical identifiers and computed properties of **Nicodicode**.

Identifier/Property	Value	Source
CAS Number	808-24-2	[1]
PubChem CID	5464304	[1]
Molecular Formula	C ₂₄ H ₂₆ N ₂ O ₄	[1]
Molecular Weight	406.5 g/mol	[1]
IUPAC Name	[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] pyridine-3-carboxylate	[1]
SMILES	<chem>CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3--INVALID-LINK--OC(=O)C6=CN=CC=C6</chem>	[1]
InChI Key	GTGRMWCOZHEYRL-MJFIPZRTSA-N	[1]
InChI	InChI=1S/C24H26N2O4/c1-26-11-9-24-16-6-8-19(29-23(27)15-4-3-10-25-13-15)22(24)30-21-18(28-2)7-5-14(20(21)24)12-17(16)26/h3-5,7,10,13,16-17,19,22H,6,8-9,11-12H2,1-2H3/t16-,17+,19-,22-,24-/m0/s1	[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Nicodicodine** are not readily available in the public domain. However, based on methods for closely related compounds,

such as Nicocodeine, generalized procedures can be outlined.

General Synthesis of Nicotinoyl Esters of Codeine Analogues

A general method for the synthesis of nicotinoyl esters of codeine and its derivatives involves the esterification of the 6-hydroxyl group. The synthesis of the related compound, Nicocodeine, is achieved by treating anhydrous codeine base with nicotinic anhydride at elevated temperatures (e.g., 130 °C)[1]. A similar approach could be applicable for the synthesis of **Nicodicodine** from dihydrocodeine.

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of **Nicodicodine**.

Analytical Methodologies

The analysis of **Nicodicodine** can be approached using standard techniques for opioid compounds.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for the quantification of **Nicodicodine**. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a typical starting point. Detection would be achieved using a UV detector at a wavelength determined by the UV spectrum of **Nicodicodine**.

Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of **Nicodicodine**, particularly in biological matrices, a GC-MS method would be highly effective. The method would likely involve extraction of the analyte, derivatization to improve volatility and thermal stability, followed by separation on a capillary GC column and detection by a mass spectrometer.

Biological Activity and Signaling Pathways

Nicodicodine is an opioid agonist. Its biological effects are primarily mediated through its active metabolite, dihydromorphine, which is a potent opioid agonist.

Metabolism

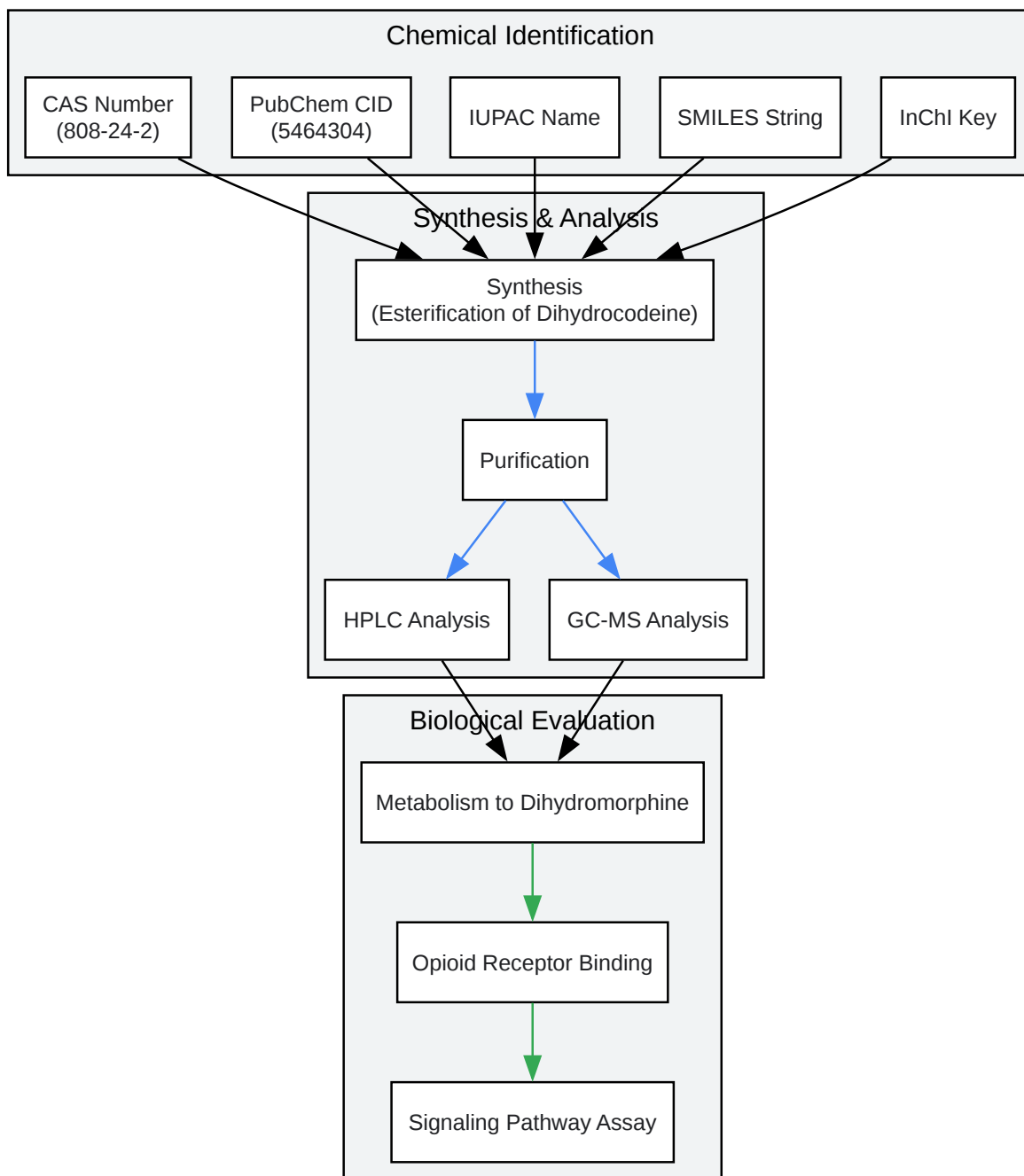
Nicodicodine is metabolized in the liver. The primary metabolic pathway involves demethylation to produce 6-nicotinoyldihydromorphine, which is subsequently metabolized to dihydromorphine[2].

Mechanism of Action

As an opioid, the active metabolite of **Nicodicodine**, dihydromorphine, exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The primary targets are the mu (μ), delta (δ), and kappa (κ) opioid receptors.

The binding of an opioid agonist to its receptor initiates a cascade of intracellular signaling events. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of potassium channels and the closing of calcium channels. These events collectively lead to a hyperpolarization of the neuron and a reduction in neuronal excitability, which underlies the analgesic and other effects of opioids.

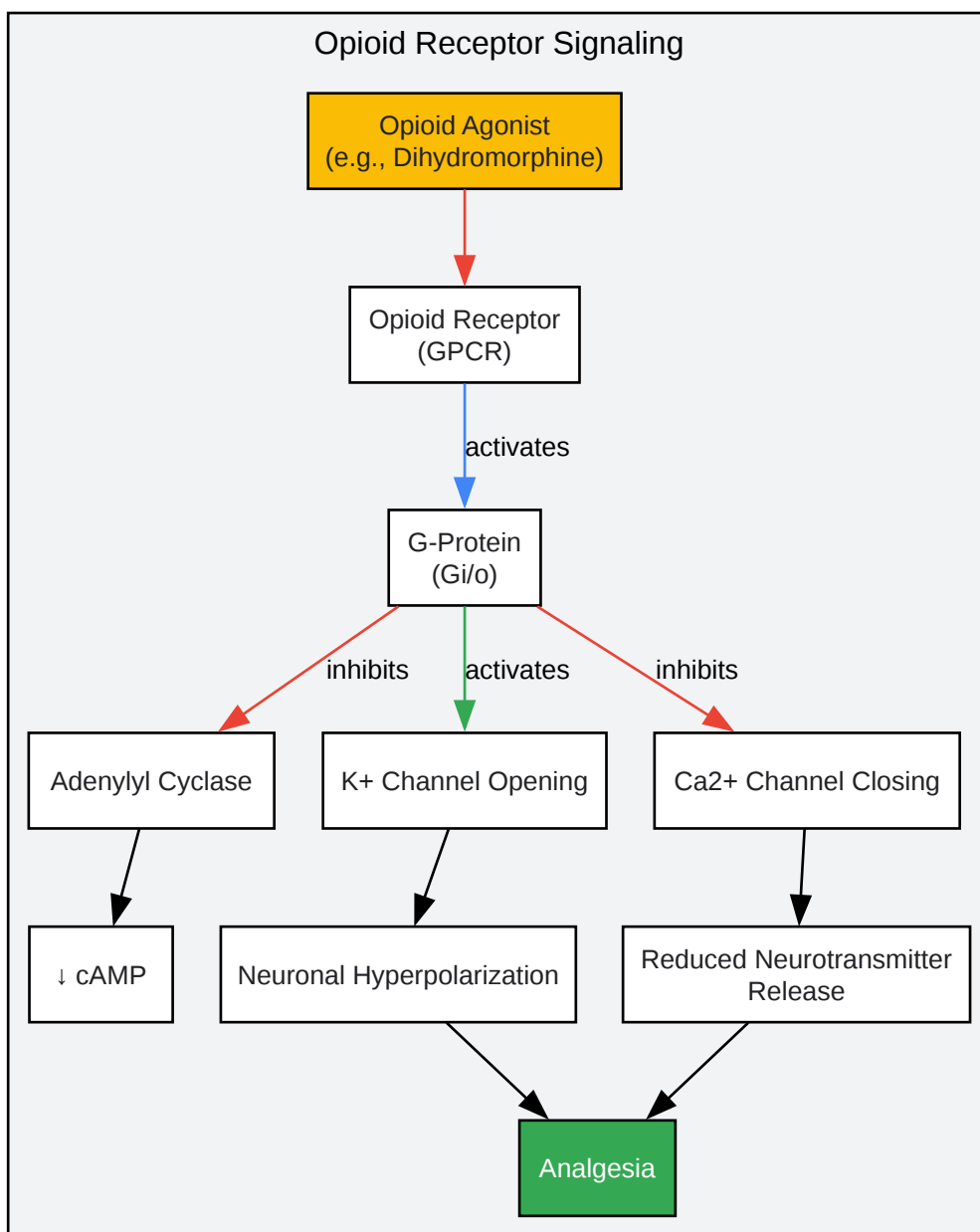
The following diagram illustrates the general workflow for identifying and characterizing an opioid compound like **Nicodicodine**.



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Workflow for **Nicodicodine** Characterization.

The following diagram illustrates the generalized signaling pathway of opioid receptors upon activation by an agonist like dihydromorphine.



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Generalized Opioid Receptor Signaling Pathway.

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References

- 1. Nicocodeine - Wikipedia [en.wikipedia.org]
- 2. Nicodicodine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Nicodicodine: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13410239#nicodicodine-cas-number-and-chemical-identifiers]

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